molecular formula C9H12N2O4 B6639184 3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid

3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid

Cat. No. B6639184
M. Wt: 212.20 g/mol
InChI Key: ZVZXGBRNIQDUTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid, also known as MMCA, is a synthetic amino acid that has been widely used in scientific research. MMCA is a derivative of proline and has been shown to possess unique biochemical and physiological properties.

Mechanism of Action

The mechanism of action of 3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid is not well understood. However, it has been shown to interact with the hydrophobic core of proteins and stabilize protein structures. This compound has also been shown to inhibit the activity of certain enzymes, such as serine proteases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize protein structures and increase protein thermostability. This compound has also been shown to inhibit the activity of certain enzymes, such as serine proteases. In addition, this compound has been shown to have anti-inflammatory and anti-tumor properties.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid in lab experiments is that it can be incorporated into proteins at specific sites using genetic engineering techniques. This allows researchers to study the effects of specific amino acid substitutions on protein structure and function. However, one limitation of using this compound is that it is a synthetic amino acid and may not accurately mimic the properties of natural amino acids.

Future Directions

There are a number of future directions for research involving 3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid. One area of interest is the development of new drugs that incorporate this compound. This compound has been shown to have anti-inflammatory and anti-tumor properties, and there is potential for the development of new drugs based on these properties. Another area of interest is the study of the effects of this compound on protein-protein interactions. This compound has been shown to stabilize protein structures and may have an effect on protein-protein interactions. Finally, there is potential for the development of new methods for the synthesis of this compound and related compounds.

Synthesis Methods

The synthesis of 3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid involves a multi-step process that starts with the reaction of proline with acetic anhydride to produce N-acetylproline. This intermediate is then reacted with 4-methyl-1,2-oxazole-3-carbonyl chloride to produce N-acetyl-4-methyl-1,2-oxazole-3-carbonylproline. Finally, this compound is deacetylated to produce this compound.

Scientific Research Applications

3-[Methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid has been used in a variety of scientific research applications, including protein structure determination, protein-protein interaction studies, and drug design. This compound is a useful tool for studying protein structure because it can be incorporated into proteins at specific sites using genetic engineering techniques. This allows researchers to study the effects of specific amino acid substitutions on protein structure and function.

properties

IUPAC Name

3-[methyl-(4-methyl-1,2-oxazole-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c1-6-5-15-10-8(6)9(14)11(2)4-3-7(12)13/h5H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVZXGBRNIQDUTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CON=C1C(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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